molecular formula C19H18O4 B5716144 methyl 4-[[4-[(E)-3-oxobut-1-enyl]phenoxy]methyl]benzoate

methyl 4-[[4-[(E)-3-oxobut-1-enyl]phenoxy]methyl]benzoate

Cat. No.: B5716144
M. Wt: 310.3 g/mol
InChI Key: VCCIWELLQXXMAI-ONEGZZNKSA-N
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Description

Methyl 4-[[4-[(E)-3-oxobut-1-enyl]phenoxy]methyl]benzoate is an organic compound with the molecular formula C18H16O4. It is a derivative of benzoic acid and is characterized by the presence of a phenoxy group and an oxobut-1-enyl group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[[4-[(E)-3-oxobut-1-enyl]phenoxy]methyl]benzoate typically involves the reaction of 4-hydroxybenzaldehyde with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the reactants in a suitable solvent such as dimethylformamide (DMF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[4-[(E)-3-oxobut-1-enyl]phenoxy]methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-[[4-[(E)-3-oxobut-1-enyl]phenoxy]methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[[4-[(E)-3-oxobut-1-enyl]phenoxy]methyl]benzoate involves its interaction with specific molecular targets. The oxobut-1-enyl group can undergo Michael addition reactions, which are important in biological systems. The phenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-oxobutyl)benzoate
  • Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Uniqueness

Methyl 4-[[4-[(E)-3-oxobut-1-enyl]phenoxy]methyl]benzoate is unique due to the presence of both the phenoxy and oxobut-1-enyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

methyl 4-[[4-[(E)-3-oxobut-1-enyl]phenoxy]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-14(20)3-4-15-7-11-18(12-8-15)23-13-16-5-9-17(10-6-16)19(21)22-2/h3-12H,13H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCIWELLQXXMAI-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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